[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
CAS No.: 1311283-73-4
Cat. No.: VC2710625
Molecular Formula: C15H15F3N4
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311283-73-4 |
|---|---|
| Molecular Formula | C15H15F3N4 |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 6-[3-[(E)-hydrazinylidenemethyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C15H15F3N4/c1-22(2)14-8-12(15(16,17)18)7-13(21-14)11-5-3-4-10(6-11)9-20-19/h3-9H,19H2,1-2H3/b20-9+ |
| Standard InChI Key | FKLPPANBMLSXBP-AWQFTUOYSA-N |
| Isomeric SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/N)C(F)(F)F |
| SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN)C(F)(F)F |
| Canonical SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN)C(F)(F)F |
Introduction
[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a complex organic compound characterized by its unique structural features, including a pyridine ring, a trifluoromethyl group, and a hydrazonomethyl substitution. This compound belongs to the class of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is classified as a specialty material, often used in various scientific applications due to its chemical properties and reactivity.
Synthesis Methods
The synthesis of [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to optimize yield and purity. The synthesis may involve the formation of the pyridine ring, introduction of the trifluoromethyl group, and attachment of the hydrazonomethyl-substituted phenyl group through various chemical reactions.
Chemical Reactions and Applications
This compound can participate in various chemical reactions typical for organic compounds with amine and hydrazone functionalities. These reactions are essential for modifying the compound's properties or synthesizing derivatives for various applications. The compound's potential applications could span several scientific fields, including pharmaceuticals and materials science, depending on its biological targets and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume